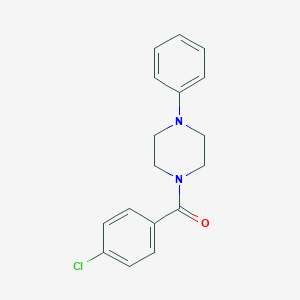
1-(4-Chlorobenzoyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzoyl)-4-phenylpiperazine, also known as 4-Chlorobenzoylphenylpiperazine (CBPP), is a chemical compound that belongs to the class of piperazine derivatives. CBPP has been widely studied for its potential therapeutic effects, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of CBPP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. These receptors are involved in the regulation of mood, anxiety, and psychosis, which may explain the therapeutic effects of CBPP.
Biochemische Und Physiologische Effekte
CBPP has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and striatum, respectively. These neurotransmitters are involved in the regulation of mood, motivation, and reward, which may contribute to the therapeutic effects of CBPP. CBPP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
CBPP has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. However, CBPP has a relatively short half-life and can rapidly metabolize in vivo, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CBPP. One potential area of research is the development of CBPP derivatives with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of CBPP in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of CBPP and its effects on neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of CBPP involves the reaction of 4-chlorobenzoyl chloride with phenylpiperazine in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained as a white solid with a high yield. The purity of CBPP can be improved by recrystallization from a suitable solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
CBPP has been extensively studied for its potential therapeutic effects in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential use in the treatment of anxiety and depression. CBPP has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic-like effects in animal models.
Eigenschaften
CAS-Nummer |
18907-57-8 |
|---|---|
Produktname |
1-(4-Chlorobenzoyl)-4-phenylpiperazine |
Molekularformel |
C17H17ClN2O |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H17ClN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-13H2 |
InChI-Schlüssel |
MMRSPHBFKOUXJI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



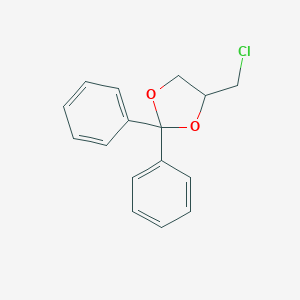
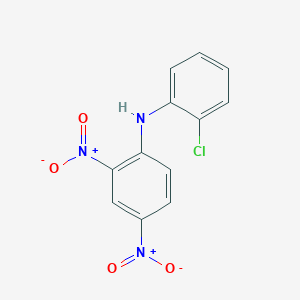

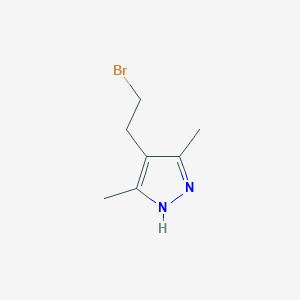
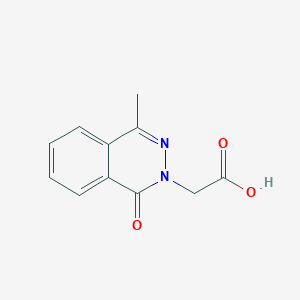
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)

![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)


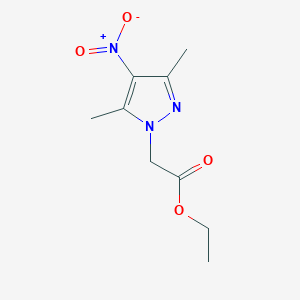

![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)